![molecular formula C23H20FN5O2S B2575107 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide CAS No. 941935-13-3](/img/structure/B2575107.png)
2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several heterocyclic rings including a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, which is a type of fused ring system containing nitrogen and sulfur atoms . It also has a fluorophenyl group and a phenethylacetamide group attached to it. Compounds with similar structures have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, along with the attached fluorophenyl and phenethylacetamide groups. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic core and the various substituents. For example, the fluorine atom in the fluorophenyl group is often involved in various types of chemical reactions due to its high electronegativity .Aplicaciones Científicas De Investigación
Neuroinflammatory Imaging and Therapeutic Applications
One notable application area for compounds with similar structural features is in the imaging and treatment of neuroinflammatory conditions. Compounds like the pyrazolo[1,5-a]pyrimidines have been studied for their potential as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. These compounds have shown promise in both in vitro evaluations for binding affinity to TSPO and in vivo positron emission tomography (PET) imaging in rodent models of neuroinflammation, suggesting potential for the development of PET radiotracers for diagnosing and studying neuroinflammatory diseases (Damont et al., 2015).
Anticancer Activity
Another significant area of interest is the anticancer activity of structurally related compounds. For instance, fluoro substituted benzo[b]pyrans and their derivatives have been shown to exhibit anticancer activity against various cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs (Hammam et al., 2005). This suggests that compounds with similar fluoro-substituted structures might also possess valuable anticancer properties.
Anti-inflammatory and Analgesic Activities
The structural motif of pyrazolo[3,4-d]pyrimidinones has been explored for anti-inflammatory and analgesic effects. Some derivatives have been synthesized and found to possess significant anti-inflammatory and antinociceptive activities, highlighting the potential of this chemical framework for the development of new therapeutic agents in managing pain and inflammation (Alam et al., 2010).
Antimicrobial Properties
Compounds with the pyrazolo[3,4-d]pyrimidin-4(5H)-one backbone have also been investigated for their antimicrobial activities. Novel syntheses of these compounds have led to the identification of derivatives with potent antimicrobial properties, providing a basis for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Bondock et al., 2008).
Mecanismo De Acción
The mechanism of action of this compound would depend on its potential biological activities. Compounds with similar structures have been studied for their anticancer activities, among others . The exact mechanism would likely involve interactions with various biological targets, but without specific studies on this compound, it’s difficult to provide more details.
Propiedades
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c24-16-6-8-17(9-7-16)29-21-19(13-26-29)22(31)28-18(14-32-23(28)27-21)12-20(30)25-11-10-15-4-2-1-3-5-15/h1-9,13,18H,10-12,14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLHCORVTNGFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

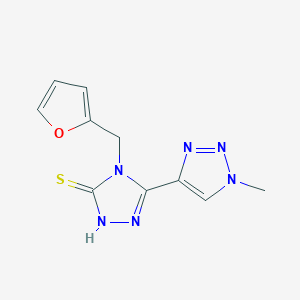
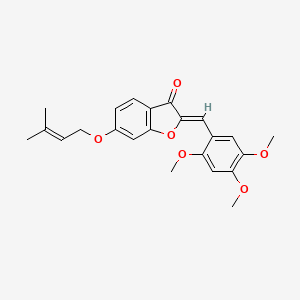
![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)
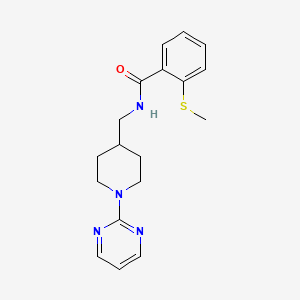
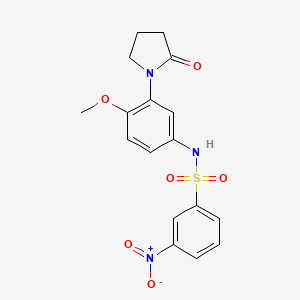
![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)
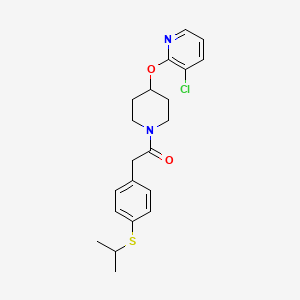

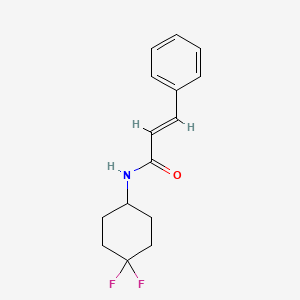

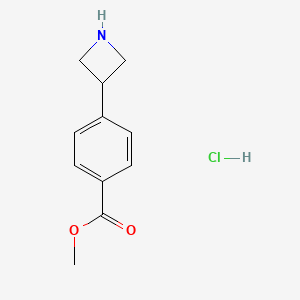
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)